(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine chemical properties
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine chemical properties
An In-Depth Technical Guide to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine: Properties, Synthesis, and Applications
Executive Summary
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine belongs to the imidazo[1,2-a]pyridine class, a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in numerous biologically active compounds and marketed drugs, highlighting its favorable drug-like properties.[4][5][6] Molecules incorporating this core structure exhibit a vast range of therapeutic activities, including anticancer, antitubercular, antiviral, and anti-inflammatory effects.[3][4][7][8] This guide provides a comprehensive technical overview of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine, detailing its physicochemical properties, exploring robust synthetic pathways, analyzing its chemical reactivity from a mechanistic standpoint, and contextualizing its significance within drug discovery and materials science. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this molecular framework.
The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Success
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern pharmacology. Its rigid, bicyclic structure and unique electronic properties allow it to interact with a wide array of biological targets with high specificity.[9] This versatility has led to the development of several successful commercial drugs. Notable examples include Zolpidem and Alpidem, widely prescribed for insomnia and anxiety, respectively, and Olprinone, a cardiotonic agent for acute heart failure.[4][6][10][11]
The broad utility of this scaffold is a direct result of its synthetic tractability and the diverse biological activities its derivatives possess. Research has demonstrated potent effects against challenging diseases, including multidrug-resistant tuberculosis (MDR-TB) and various cancers.[3][8][12] The ongoing and exponential growth in research surrounding this moiety underscores its importance and vast, untapped potential in the development of next-generation therapeutics.[6]
Physicochemical Properties of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
Specific experimental data for the free base of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is not extensively documented in publicly available literature. However, key properties can be compiled from supplier data for its dihydrochloride salt and computational predictions for analogous structures.
| Property | Value | Source / Notes |
| Molecular Formula | C₉H₁₁N₃ (Free Base) C₉H₁₃Cl₂N₃ (Dihydrochloride Salt) | Calculated.[13] |
| Molecular Weight | 161.21 g/mol (Free Base) 234.13 g/mol (Dihydrochloride Salt) | Calculated.[13] |
| CAS Number | 1187931-82-3 | Dihydrochloride Salt.[13] |
| Appearance | Solid (Predicted) | Based on related compounds like the 3-yl isomer.[14] |
| SMILES String | CC1=CC=CN2C=C(CN)N=C12 | Represents the core structure of the free base.[13] |
| InChI Key | PSDUDKHRMOLAJK-UHFFFAOYSA-N (for 3-yl isomer) | A close structural analog.[14] |
| Storage | Sealed in dry, 2-8°C | Recommended for the dihydrochloride salt.[13] |
Note: Data for the closely related, non-methylated imidazo[1,2-a]pyridin-2-ylmethanamine (C₈H₉N₃) includes a computed molecular weight of 147.18 g/mol .[15]
Strategic Synthesis and Methodologies
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with numerous methods available, ranging from classic condensation reactions to modern, highly efficient catalytic processes.
Foundational Synthetic Approaches
The most traditional and fundamental route to the imidazo[1,2-a]pyridine scaffold involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. This method, often referred to as the Tschitschibabin reaction, provides a reliable and straightforward entry point to the bicyclic system. Various catalysts, including copper silicate, have been employed to improve yields and reaction conditions, making the process more efficient and environmentally friendly.[5]
Modern Catalytic and Multicomponent Reactions
In recent years, synthetic strategies have evolved to incorporate more sophisticated and efficient methodologies.
-
Copper-Catalyzed Reactions: One-pot procedures using copper catalysts and air as a benign oxidant have been developed to synthesize the core from aminopyridines and nitroolefins.[16] These methods align with green chemistry principles by avoiding harsh reagents.[16]
-
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful MCR for producing 3-aminoimidazo[1,2-a]pyridine derivatives.[4][7] While not directly yielding the 2-aminomethyl target, this highlights the power of MCRs in rapidly building molecular complexity from simple starting materials.
-
Alternative Energy Sources: Microwave irradiation and ultrasound assistance have been successfully used to accelerate reaction times and improve yields, often under solvent-free conditions.[5][17]
Caption: General workflow for imidazo[1,2-a]pyridine synthesis.
Proposed Synthesis of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine
A robust and logical synthesis of the title compound involves a multi-step sequence starting from commercially available 3-methylpyridin-2-amine. The key is to introduce a functional group at the C2 position that can be readily converted to the desired aminomethyl group. A nitrile is an ideal precursor for this transformation.
Step-by-Step Protocol:
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Step 1: Synthesis of 2-Bromo-1,1-diethoxyethane. This reagent serves as the α-halocarbonyl equivalent. It is prepared from bromoacetaldehyde and ethanol under acidic conditions. The acetal protection prevents unwanted side reactions.
-
Step 2: Cyclization to form 2-(diethoxymethyl)-8-methylimidazo[1,2-a]pyridine. 3-Methylpyridin-2-amine is reacted with 2-bromo-1,1-diethoxyethane in a suitable solvent like ethanol under reflux. This condensation and intramolecular cyclization forms the heterocyclic core.
-
Step 3: Deprotection to 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. The acetal protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl) to yield the intermediate aldehyde.
-
Step 4: Oximation. The aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
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Step 5: Reduction to (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine. The final step is the reduction of the oxime to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation (e.g., H₂/Raney Nickel).
Caption: Proposed synthetic pathway for the target molecule.
Chemical Reactivity and Mechanistic Insights
The reactivity of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is governed by the interplay between the electron-rich heterocyclic system and the nucleophilic primary amine.
Reactivity of the Heterocyclic Core
The imidazo[1,2-a]pyridine ring is susceptible to electrophilic attack. While functionalization can occur at multiple positions, the C3 position is generally the most electronically activated and sterically accessible site for electrophilic aromatic substitution.[18] Other positions, such as C5 and C7, can also undergo substitution, depending on the reaction conditions and the directing effects of existing substituents. The nitrogen atom in the pyridine ring (N1) can be quaternized with alkylating agents.
Reactions of the 2-Aminomethyl Substituent
The primary amine is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is central to its utility as a chemical building block.
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Acylation: It readily reacts with acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form stable amide bonds. This is a fundamental reaction for incorporating the scaffold into larger molecules, such as peptidomimetics.[4]
-
Alkylation: The amine can be mono- or di-alkylated using alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones forms an intermediate imine (Schiff base), which can be subsequently reduced (e.g., with sodium borohydride) to yield secondary or tertiary amines. This provides a powerful method for diversification.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many therapeutic agents.
Caption: Key reactions of the aminomethyl group and heterocyclic core.
Applications in Research and Development
The primary application of (8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine and its derivatives lies in medicinal chemistry, driven by the proven success of the parent scaffold.
A Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a validated starting point for developing inhibitors for a wide range of biological targets. Its derivatives have been investigated for numerous therapeutic indications.[1]
| Therapeutic Area | Biological Target(s) / Activity | References |
| Oncology | Kinase inhibition (e.g., PI3K, CDK, VEGFR, EGFR), Tubulin polymerization inhibition | [6][8][19] |
| Infectious Disease | Antitubercular, Antiviral (including anti-HIV), Antibacterial, Antifungal | [3][4][5][7][12][20] |
| Neurology/CNS | Anxiolytic, Hypnotic (GABA-A receptor modulation), Alzheimer's Disease (Cholinesterase inhibition) | [4][6][11] |
| Inflammation | Anti-inflammatory agents | [5][7][21] |
Case Study: Imidazo[1,2-a]pyridines as PI3K Inhibitors
The phosphatidylinositol-3-kinase (PI3K) signaling pathway is frequently dysregulated in human cancers, making it a prime target for oncology drug development.[19] A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and synthesized as PI3Kα inhibitors.[19] Structure-activity relationship (SAR) studies identified compounds with nanomolar potency and significant antiproliferative activity against cancer cell lines.[19] Flow cytometry analysis confirmed that the lead compound induced cell cycle arrest and apoptosis, validating the therapeutic strategy.[19] This work exemplifies the process of rational drug design, where the imidazo[1,2-a]pyridine core serves as a foundational scaffold for optimization against a specific, high-value biological target.
Potential in Materials Science
Beyond medicine, the imidazo[1,2-a]pyridine scaffold possesses intriguing photophysical properties.[22] Many derivatives are highly fluorescent, leading to applications in chemical sensing, bioimaging, and as components in organic light-emitting diodes (OLEDs).[7][10][22] The ability to tune the electronic properties through substitution allows for the rational design of materials with specific absorption and emission characteristics.
Conclusion
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine is a valuable chemical entity that embodies the therapeutic potential of the imidazo[1,2-a]pyridine class. Its structure combines a privileged heterocyclic core with a versatile primary amine handle, enabling extensive chemical modification and diversification. While specific data on this particular derivative is sparse, a deep understanding of the scaffold's well-documented synthesis, reactivity, and biological activity provides a robust framework for its application. For researchers in drug discovery, this compound represents a high-potential starting point for developing novel kinase inhibitors, anti-infective agents, and CNS-active molecules. Its inherent properties also suggest utility in the growing field of advanced materials.
References
-
Sigma-Aldrich. 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine.
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
-
ChemScene. {6-bromoimidazo[1,2-a]pyridin-2-yl}methanamine.
-
ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
-
ChemScene. {8-methylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride.
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
-
Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
-
Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update.
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
-
PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.
-
ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
-
National Institutes of Health (NIH). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
-
ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
-
PubChem. Imidazo[1,2-a]pyridin-2-ylmethanamine.
-
RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
-
E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
-
National Institutes of Health (NIH). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
-
ResearchGate. Synthesis, Spectroscopic and Biological Studies of a New Some Complexes with N-Pyridin-2-Ylmethyl-Benzene-1,2-Diamine.
-
YouTube. Numerical on Spectra IR,IHD and NMR (Part 1).
-
ResearchGate. Synthesis, structural, and spectroscopic (FT-IR, NMR, and UV) Characterization of 1-(Cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole by experimental techniques and quantum chemical calculations.
-
PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
- 14. 1-(8-Methylimidazo 1,2-a pyridin-3-yl)methanamine AldrichCPR 933707-48-3 [sigmaaldrich.com]
- 15. Imidazo[1,2-a]pyridin-2-ylmethanamine | C8H9N3 | CID 2771121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 17. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 18. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-conferences.org [bio-conferences.org]
- 21. researchgate.net [researchgate.net]
- 22. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
